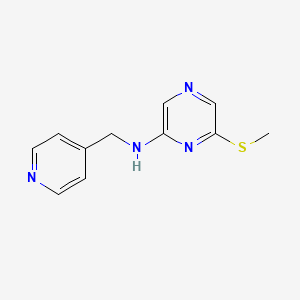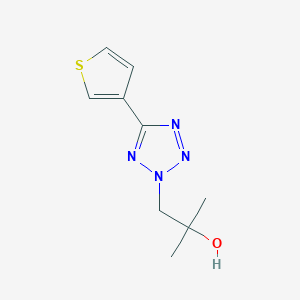![molecular formula C20H25N3O2 B7678296 N,2-dimethyl-5-[[2-(6-methylpyridin-3-yl)acetyl]amino]-N-propan-2-ylbenzamide](/img/structure/B7678296.png)
N,2-dimethyl-5-[[2-(6-methylpyridin-3-yl)acetyl]amino]-N-propan-2-ylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,2-dimethyl-5-[[2-(6-methylpyridin-3-yl)acetyl]amino]-N-propan-2-ylbenzamide, also known as MPAA, is a chemical compound that has been researched for its potential applications in the field of medicine. It is a small molecule inhibitor of the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which is involved in the production of nicotinamide adenine dinucleotide (NAD+), an important coenzyme in cellular metabolism.
Wissenschaftliche Forschungsanwendungen
N,2-dimethyl-5-[[2-(6-methylpyridin-3-yl)acetyl]amino]-N-propan-2-ylbenzamide has been studied for its potential applications in cancer therapy, as NAMPT is overexpressed in many cancer cells and plays a key role in their survival and proliferation. Inhibition of NAMPT by this compound leads to depletion of NAD+ and subsequent cell death in cancer cells. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in macrophages. In addition, this compound has been studied for its potential applications in neurodegenerative diseases, as NAD+ plays an important role in neuronal function and survival.
Wirkmechanismus
N,2-dimethyl-5-[[2-(6-methylpyridin-3-yl)acetyl]amino]-N-propan-2-ylbenzamide inhibits NAMPT by binding to the enzyme's active site and preventing the conversion of nicotinamide mononucleotide (NMN) to NAD+. This leads to depletion of NAD+ and subsequent cell death in cancer cells. In addition, this compound has been shown to inhibit the production of pro-inflammatory cytokines in macrophages by blocking the activation of the transcription factor NF-κB.
Biochemical and Physiological Effects:
Inhibition of NAMPT by this compound leads to depletion of NAD+ and subsequent cell death in cancer cells. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in macrophages. In addition, this compound has been shown to protect against neuronal damage in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N,2-dimethyl-5-[[2-(6-methylpyridin-3-yl)acetyl]amino]-N-propan-2-ylbenzamide in lab experiments is its specificity for NAMPT, which allows for targeted inhibition of NAD+ production. However, one limitation of using this compound is its potential toxicity, as depletion of NAD+ can have negative effects on normal cells. In addition, this compound may have off-target effects on other enzymes that use NAD+ as a cofactor.
Zukünftige Richtungen
Future research on N,2-dimethyl-5-[[2-(6-methylpyridin-3-yl)acetyl]amino]-N-propan-2-ylbenzamide could focus on identifying more specific inhibitors of NAMPT that have fewer off-target effects. In addition, studies could investigate the potential of combining this compound with other cancer therapies to enhance its effectiveness. Further research could also explore the use of this compound in other diseases that involve dysregulation of NAD+ metabolism, such as metabolic disorders and aging.
Synthesemethoden
The synthesis of N,2-dimethyl-5-[[2-(6-methylpyridin-3-yl)acetyl]amino]-N-propan-2-ylbenzamide involves several steps, including the reaction of 3-acetyl-6-methylpyridine with 2-(dimethylamino)ethyl chloride to form the intermediate 2-(6-methylpyridin-3-yl)acetyl chloride. This intermediate is then reacted with N,N-dimethylpropan-2-amine and 2,6-dimethylbenzoyl chloride to form the final product, this compound. The synthesis of this compound has been described in detail in a research article by H. Wang et al. (2011).
Eigenschaften
IUPAC Name |
N,2-dimethyl-5-[[2-(6-methylpyridin-3-yl)acetyl]amino]-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-13(2)23(5)20(25)18-11-17(9-6-14(18)3)22-19(24)10-16-8-7-15(4)21-12-16/h6-9,11-13H,10H2,1-5H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKCUWBQVYISBBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2=CN=C(C=C2)C)C(=O)N(C)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[2-(4-Methoxyphenyl)ethylsulfinyl]phenol](/img/structure/B7678218.png)
![N-benzyl-N-[2-(3-methyl-6-oxopyridazin-1-yl)ethyl]methanesulfonamide](/img/structure/B7678225.png)
![N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-3-fluoro-5-methylbenzamide](/img/structure/B7678227.png)
![5-[(2-fluorobenzoyl)amino]-N,2-dimethyl-N-propan-2-ylbenzamide](/img/structure/B7678233.png)

![4-chloro-N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-2-methylbenzamide](/img/structure/B7678251.png)
![4-(cyclopropanecarbonyl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]-1,4-diazepane-1-carboxamide](/img/structure/B7678258.png)
![Ethyl 2-[1,3-benzothiazole-6-carbonyl(tert-butyl)amino]acetate](/img/structure/B7678276.png)
![4-[[4-[2-(3-Methoxyphenoxy)ethyl]piperazin-1-yl]methyl]pyridin-2-amine](/img/structure/B7678280.png)
![5-chloro-N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-2-(ethylamino)benzamide](/img/structure/B7678302.png)
![4-[(3-Methoxy-4-methylphenyl)methyl]-1,9-dioxa-4-azaspiro[5.5]undecane](/img/structure/B7678304.png)
![N-ethyl-3-[[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]methylamino]pyrrolidine-1-carboxamide](/img/structure/B7678306.png)


